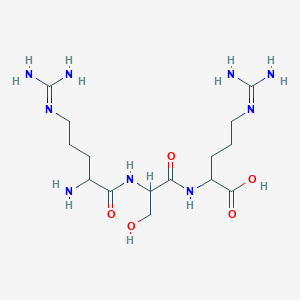

Arginylserylarginine

Description

Properties

IUPAC Name |

2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N9O5/c16-8(3-1-5-21-14(17)18)11(26)24-10(7-25)12(27)23-9(13(28)29)4-2-6-22-15(19)20/h8-10,25H,1-7,16H2,(H,23,27)(H,24,26)(H,28,29)(H4,17,18,21)(H4,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENMDXUVHSKEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400201 | |

| Record name | N~5~-(Diaminomethylidene)ornithylseryl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115035-42-2 | |

| Record name | N~5~-(Diaminomethylidene)ornithylseryl-N~5~-(diaminomethylidene)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for Arginylserylarginine

Solid-Phase Peptide Synthesis (SPPS) of Arginylserylarginine

Solid-phase peptide synthesis (SPPS) is the most prevalent method for the routine synthesis of peptides like this compound. wikipedia.orgbachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can be easily removed by simple filtration and washing steps. wikipedia.org

Optimization of Resin Selection and Functionalization

The choice of resin is a critical first step in SPPS. For the synthesis of a C-terminal amide peptide like this compound, a Rink amide resin is a common choice. This resin is designed to yield a C-terminal amide upon cleavage with a strong acid like trifluoroacetic acid (TFA). rsc.org Alternatively, if a C-terminal carboxylic acid is desired, a Wang resin or a 2-chlorotrityl chloride resin would be appropriate. The loading capacity of the resin, which dictates the amount of peptide that can be synthesized per gram of resin, must also be considered.

Table 1: Common Resins for this compound Synthesis

| Resin Type | C-Terminal Functionality | Cleavage Condition | Key Characteristics |

| Rink Amide | Amide | Strong Acid (e.g., TFA) | Standard choice for peptide amides. |

| Wang | Carboxylic Acid | Strong Acid (e.g., TFA) | Susceptible to racemization during first amino acid loading. |

| 2-Chlorotrityl Chloride | Carboxylic Acid | Mild Acid (e.g., 1% TFA) | Allows for the synthesis of fully protected peptide fragments. |

Strategic Protecting Group Selection for Arginine and Serine Residues

The selection of appropriate protecting groups for the side chains of arginine and serine is paramount to prevent unwanted side reactions during peptide assembly. The Fmoc/tBu strategy is the most widely used orthogonal protection scheme in modern SPPS. ug.edu.pl

For the guanidino group of arginine, several sulfonyl-type protecting groups are commonly employed. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a popular choice due to its relative acid lability, allowing for its removal during the final cleavage step with TFA. nih.govpeptide.com Other options include the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and the more acid-labile 1,2-dimethylindole-3-sulfonyl (MIS) groups. nih.govpeptide.com The nitro (NO2) group has also been revisited as a protecting group for arginine, offering advantages in preventing certain side reactions during coupling. nih.gov

The hydroxyl group of serine is typically protected as a tert-butyl (tBu) ether. ug.edu.pl This protecting group is stable to the basic conditions used for Fmoc removal (piperidine) but is readily cleaved by strong acids like TFA during the final deprotection step. ug.edu.pl

Table 2: Protecting Groups for Arginine and Serine in Fmoc-SPPS

| Amino Acid | Side Chain Functional Group | Common Protecting Groups | Deprotection Conditions |

| Arginine | Guanidino | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (TFA) |

| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Strong Acid (TFA) | ||

| MIS (1,2-dimethylindole-3-sulfonyl) | Milder Acid than Pbf/Pmc | ||

| NO2 (Nitro) | Reduction (e.g., SnCl2) or strong acid | ||

| Serine | Hydroxyl | tBu (tert-butyl) | Strong Acid (TFA) |

Evaluation of Coupling Reagent Efficacy and Reaction Kinetics

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide is facilitated by a coupling reagent. A variety of reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of racemization.

Commonly used coupling reagents include aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com These reagents, in the presence of a base like diisopropylethylamine (DIEA), rapidly form an active ester of the incoming amino acid, which then reacts with the N-terminal amine of the growing peptide chain. rsc.org Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. More recently, coupling reagents based on OxymaPure, such as COMU, have gained popularity due to their high reactivity and safety profile. luxembourg-bio.comacs.org

The coupling of arginine residues can sometimes be sluggish due to steric hindrance from the side chain protecting group. In such cases, a more reactive coupling reagent or extended reaction times may be necessary. Monitoring the completion of the coupling reaction using a qualitative test, such as the Kaiser test, is crucial to ensure high-quality peptide synthesis.

Table 3: Common Coupling Reagents for SPPS

| Reagent Class | Example | Key Features |

| Aminium/Uronium | HBTU, HATU, HCTU | High efficiency, fast reaction times. |

| Phosphonium | PyBOP, PyAOP | Effective for hindered couplings. peptide.com |

| Immonium | COMU | High reactivity, good solubility, favorable safety profile. luxembourg-bio.com |

| Carbodiimide | DIC (N,N'-Diisopropylcarbodiimide) + HOBt/OxymaPure | Cost-effective, often used with an additive to reduce racemization. peptide.com |

Advanced Cleavage and Deprotection Protocols for this compound

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For a peptide like this compound synthesized using the Fmoc/tBu strategy, this is typically achieved by treatment with a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA). sigmaaldrich.com

The composition of the cleavage cocktail is critical to prevent side reactions. Scavengers are added to the TFA to quench reactive cationic species that are generated during the deprotection of the side chains, which could otherwise modify sensitive amino acid residues. For a peptide containing arginine, common scavengers include water, triisopropylsilane (TIS), and thioanisole. peptide.comthermofisher.com The presence of multiple arginine residues may necessitate longer cleavage times to ensure complete removal of the Pbf or Pmc groups. sigmaaldrich.compeptide.com

A typical cleavage cocktail for this compound could be Reagent K, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT). researchgate.net After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). rsc.org

Table 4: Representative Cleavage Cocktails

| Reagent Name | Composition | Application Notes |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | General purpose, good for peptides with Arg. researchgate.net |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides with multiple sensitive residues, including Arg. peptide.com |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Another effective cocktail for Arg-containing peptides. researchgate.net |

Solution-Phase Peptide Synthesis Approaches for this compound

Before the advent of SPPS, peptides were exclusively synthesized in solution. nih.gov Solution-phase peptide synthesis (SPPS) involves the coupling of protected amino acids or peptide fragments in a suitable organic solvent. A key advantage of this method is that intermediates can be purified at each step, which can be beneficial for the synthesis of very large or complex peptides. However, it is generally more time-consuming and labor-intensive than SPPS.

For a short peptide like this compound, a convergent solution-phase strategy could be employed. This would involve the synthesis of protected dipeptide fragments, which are then coupled to form the final tripeptide. Careful control of the protecting group strategy is essential to ensure selective deprotection and coupling. While less common for routine synthesis of short peptides, solution-phase methods remain valuable for large-scale production and for peptides that are difficult to synthesize on a solid support.

Chemoenzymatic Synthesis Routes and Biocatalytic Modifications of this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. For the synthesis of this compound, enzymes such as proteases could potentially be used in a reverse-hydrolysis or transpeptidation reaction to form the peptide bonds. This approach can offer excellent stereochemical control and reduce the need for extensive protecting group chemistry. However, the substrate specificity of enzymes can be a limitation, and the optimization of reaction conditions (e.g., pH, solvent) is often required.

Biocatalytic modifications of a pre-synthesized this compound backbone are also a possibility. For instance, specific kinases could be used to phosphorylate the serine residue, or other enzymes could be employed to introduce post-translational modifications, offering access to a wider range of peptide analogues for biological studies. While still an emerging field, chemoenzymatic strategies hold promise for more sustainable and efficient peptide synthesis in the future.

Large-Scale Preparative Methods and Yield Optimization for this compound Production

Preparative Synthesis Strategies

Two primary strategies are viable for the large-scale chemical synthesis of peptides: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS). creative-peptides.comproteogenix.science

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide production, including for manufacturing Active Pharmaceutical Ingredients (APIs). researchgate.netbachem.com In SPPS, the peptide is assembled sequentially while one end is anchored to an insoluble polymer resin. bachem.com This approach simplifies the process by allowing excess reagents and soluble by-products to be removed through simple filtration and washing steps, which is highly advantageous for automation and large-scale operations. bachem.combachem.com For this compound, the synthesis would typically proceed from the C-terminus to the N-terminus, starting with an arginine residue attached to the resin.

Liquid-Phase Peptide Synthesis (LPPS): Also known as solution-phase synthesis, LPPS is often employed for the production of shorter peptides. creative-peptides.combachem.com While it can be more challenging due to the need for purification of intermediates after each step, it offers benefits in terms of reduced solvent consumption compared to traditional SPPS and allows for direct monitoring of the process by techniques like HPLC. bachem.combachem.com Given the short length of this compound, a convergent approach using LPPS, where protected di- and mono-amino acid fragments are combined, could be an efficient alternative.

A hybrid approach, combining SPPS for the creation of peptide fragments and LPPS for their subsequent ligation, is also a common strategy in large-scale manufacturing, although it is more relevant for longer peptides than a tripeptide. acs.org

Yield Optimization

Optimizing the yield is a critical factor in reducing the cost of peptide production. Several parameters are carefully controlled during synthesis to maximize the output of the desired pure peptide. gyrosproteintechnologies.comnih.gov

Selection of Protecting Groups: The guanidino group of arginine must be protected to prevent side reactions. mdpi.com Common protecting groups for arginine in Fmoc-based SPPS include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). The choice of protecting group is critical as it must be stable throughout the synthesis but readily removable during the final cleavage step without degrading the peptide.

Coupling Reagents and Conditions: The formation of the amide bond between amino acids is facilitated by coupling reagents. High-efficiency reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used in industrial settings to ensure rapid and complete reactions. creative-peptides.com Optimizing parameters like reagent concentration, temperature, and coupling time is essential. creative-peptides.com For challenging couplings, such as incorporating the second arginine residue, a "double coupling" strategy may be employed, where the coupling step is repeated to ensure the reaction goes to completion. biotage.com

Solvent and Resin Choice: In SPPS, the choice of resin is crucial. Resins like polystyrene-based supports are common, while PEG-based resins can be used for more complex sequences. biomatik.com The solvent must effectively swell the resin and dissolve the reagents. acs.org Dimethylformamide (DMF) is a common solvent, but due to sustainability concerns, there is a drive to replace it with greener alternatives like 2-methyltetrahydrofuran. acs.orgbiomatik.com

The following table illustrates a comparative analysis of potential synthesis strategies for this compound, highlighting key parameters that are subject to optimization.

| Parameter | Strategy 1: Fmoc-SPPS | Strategy 2: LPPS | Optimization Focus |

| Support | Solid Resin (e.g., Polystyrene) | Soluble Tag or No Support | Resin loading and swelling characteristics for SPPS. |

| Coupling Reagent | HATU / HCTU | T3P® / Carbodiimides | Maximizing coupling efficiency and minimizing racemization. |

| Arginine Protection | Fmoc-Arg(Pbf)-OH | Boc-Arg(Pbf)-OH | Ensuring stability during synthesis and clean removal. |

| Cycle Time | Rapid, automated cycles | Longer, requires intermediate workup | Reducing overall process time and resource consumption. |

| Purification | Single final purification | Purification after each fragment coupling | Streamlining downstream processing to reduce bottlenecks. |

| Scalability | Well-established for large scale | Favorable for very large volumes of short peptides | Ensuring consistent quality and yield at increased batch sizes. |

Purification and Isolation

Purification is often the bottleneck in peptide manufacturing. acs.org For a highly polar peptide like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for achieving high purity. peptide.comnih.govresearchgate.net

The process involves:

Crude Peptide Preparation: After cleavage from the resin (in SPPS) and removal of all protecting groups, the crude peptide is dissolved in an appropriate aqueous solution.

Preparative RP-HPLC: The crude mixture is loaded onto a large-scale chromatography column packed with a stationary phase (e.g., C18 silica). A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptide. researchgate.net

Fraction Collection and Analysis: Fractions are collected as they elute from the column. Each fraction is analyzed for purity, and those meeting the specification are pooled together. peptide.com

Lyophilization: The final step is the removal of the solvents from the purified peptide solution by lyophilization (freeze-drying) to obtain the final product as a stable, dry powder. peptide.com

Optimizing the HPLC method, including the gradient slope, flow rate, and buffer system, is crucial for achieving the desired purity with the maximum possible yield. hplc.eu

The table below provides a hypothetical summary of a purification run for this compound, demonstrating typical outcomes.

| Purification Stage | Total Mass (g) | Purity (%) | Step Yield (%) | Overall Yield (%) |

| Crude Peptide | 1000 | 65 | - | 65 |

| RP-HPLC Pool | 680 | 99.2 | 71.6 (relative to pure peptide) | 46.5 |

| Lyophilized Product | 665 | 99.2 | 97.8 | 45.5 |

Data is illustrative and based on typical industrial peptide purification processes.

Ultimately, the large-scale production of this compound relies on a multi-step, highly optimized process that balances reaction efficiency, reagent cost, and the stringent purity requirements for its intended application.

Structural Elucidation and Conformational Analysis of Arginylserylarginine

Primary Sequence Verification and Microheterogeneity Assessment

The foundational step in the structural analysis of any peptide is the unambiguous verification of its primary sequence—the linear order of its amino acid residues. For Arginylserylarginine, this confirms the sequence as Arginine-Serine-Arginine.

Mass Spectrometry for Sequence Verification Mass spectrometry (MS) is a primary and indispensable tool for confirming the amino acid sequence of peptides. nih.govnih.gov High-resolution mass spectrometry techniques, such as those utilizing an Orbitrap mass analyzer, can determine the mass of a peptide with extremely high accuracy, allowing for confident identification. nih.govspringernature.com Fragmentation methods within the mass spectrometer, such as tandem mass spectrometry (MS/MS), break the peptide at its peptide bonds, generating a spectrum of fragment ions that allows for the precise determination of the amino acid sequence. youtube.com

Assessment of Microheterogeneity Microheterogeneity refers to the existence of multiple, slightly different forms of a peptide that can arise from post-translational modifications or variations during synthesis. nih.gov For a synthetic peptide like this compound, this could include truncations (e.g., missing one of the terminal arginines) or chemical modifications of the amino acid side chains. Mass spectrometry is also the key analytical method to detect and characterize such variants, as they will exhibit distinct mass-to-charge ratios. nih.gov The purity of the peptide sample is a critical prerequisite for subsequent structural studies like crystallization, as contaminants can significantly hinder the formation of well-ordered crystals. creative-biostructure.comresearchgate.net

Table 1: Mass Spectrometry Techniques in Peptide Analysis

| Technique | Principle | Information Obtained | Reference |

|---|---|---|---|

| MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) | A soft ionization technique where the peptide is co-crystallized with a matrix. A laser pulse vaporizes and ionizes the sample, and the time it takes for ions to travel to a detector is measured to determine their mass-to-charge ratio. | Provides highly accurate molecular weight of the intact peptide. | nih.gov |

| ESI-MS (Electrospray Ionization Mass Spectrometry) | A soft ionization technique where a high voltage is applied to a liquid sample to create an aerosol, leading to the formation of charged droplets and eventually gas-phase ions. Often coupled with liquid chromatography (LC). | Accurate molecular weight determination; capable of producing multiply charged ions from large molecules. | youtube.com |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically by selecting a specific peptide ion (precursor ion), fragmenting it (e.g., through collision-induced dissociation), and then analyzing the masses of the resulting fragment ions. | Provides amino acid sequence information by analyzing the fragmentation pattern. | youtube.comnih.gov |

| High-Resolution MS (e.g., Orbitrap) | Utilizes mass analyzers with very high resolving power and mass accuracy, allowing for the differentiation of molecules with very similar masses (isobars). | Unambiguous confirmation of elemental composition and identification of post-translational modifications. nih.govnih.govspringernature.com | nih.govnih.govspringernature.com |

Tertiary and Quaternary Structural Considerations for Arginine-Containing Peptides

While X-ray crystallography provides a static snapshot of the peptide in a crystal lattice, multi-dimensional NMR spectroscopy reveals its structure and dynamics in the more biologically relevant solution state. uzh.chnih.gov A suite of 2D and 3D NMR experiments is employed to build a detailed 3D model.

The process involves:

Resonance Assignment: Experiments like TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) are used to identify all the proton signals belonging to each specific amino acid residue. uzh.ch

Distance Restraints: The Nuclear Overhauser Effect (NOE) is a key phenomenon where magnetization is transferred between protons that are close in space (typically <5 Å). A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies these proton pairs, providing a set of distance constraints that are crucial for structure calculation. uzh.ch

Structure Calculation: Computational algorithms use the distance restraints from NOESY data, along with known geometric constraints (bond lengths, bond angles), to calculate a family of 3D structures that are all consistent with the experimental data.

NMR methods have been specifically developed to study the dynamic nature of arginine side chains, including their hydrogen bonding and electrostatic interactions, which are often central to peptide function. ucl.ac.uknih.govnih.govresearchgate.net

Table 4: Key Multi-Dimensional NMR Experiments for Peptide Structure Determination

| Experiment | Information Provided | Reference |

|---|---|---|

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other through 2-3 chemical bonds (scalar coupling), helping to trace out the spin systems within each amino acid. | uzh.ch |

| TOCSY (Total Correlation Spectroscopy) | Shows correlations between all protons within a coupled spin system, even if they are not directly connected. This is very useful for identifying amino acid types (e.g., Lys, Arg, Pro). | uzh.ch |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in 3D space (through-space), providing the distance constraints necessary for calculating the tertiary structure. | uzh.ch |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), requiring isotopic labeling. It provides a highly resolved spectrum that simplifies assignment. | nih.gov |

Computational modeling serves as a powerful complement to experimental techniques, enabling the prediction and refinement of peptide structures. nih.govnih.gov These methods are particularly valuable for exploring the conformational possibilities of a flexible molecule like this compound.

Approaches to Computational Modeling:

Homology Modeling: If the structure of a closely related peptide is known, it can be used as a template to build a model of this compound. nih.gov For example, known structures from the PDB containing the Arg-Ser-Arg motif could serve as starting points.

Molecular Dynamics (MD) Simulations: This technique simulates the movements of atoms in the peptide over time based on a physical force field. MD simulations can explore the peptide's conformational landscape, identify stable conformations, and analyze its interactions with solvent molecules. units.it

Integrated Approaches: The most robust structural models are often generated by combining computational methods with experimental data. nih.govnih.gov For instance, distance restraints from NMR or low-resolution data from other techniques can be used to guide the computational modeling process, significantly increasing the accuracy of the final structure.

The goal of these simulations is to generate a representative ensemble of 3D conformations that the peptide is likely to adopt in solution, providing a dynamic picture of its structure.

Investigations into Conformational Dynamics and Flexibility of this compound

The central serine residue also contributes to the conformational dynamics, albeit to a lesser extent than arginine. The hydroxyl group of the serine side chain can act as both a hydrogen bond donor and acceptor. nih.gov This allows for the formation of intramolecular hydrogen bonds with the peptide backbone or the side chains of the adjacent arginine residues, which can further restrict the peptide's flexibility and favor certain folded structures. In peptides composed of glycine (B1666218) and serine, the flexibility is a key characteristic, often preventing the formation of rigid secondary structures. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of peptides in solution. nih.gov By measuring parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to gain insights into the average distances between atoms and the preferred dihedral angles, thus defining the peptide's three-dimensional structure and flexibility. uzh.chspectralservice.de For a peptide like this compound, 2D-NMR experiments such as COSY, TOCSY, and NOESY would be instrumental in assigning the proton resonances and determining the spatial proximity of different parts of the molecule. spectralservice.de

Computational methods, such as molecular dynamics (MD) simulations, provide a complementary approach to understanding the conformational flexibility of peptides. mdpi.com These simulations can model the movements of the peptide over time, revealing the range of accessible conformations and the transitions between them. For arginine-rich peptides, MD simulations have been used to study their interactions with cell membranes and other biological targets. nih.gov

While specific experimental data on the conformational dynamics of this compound is limited in publicly available literature, the known properties of its constituent amino acids allow for a theoretical understanding of its likely behavior. The interplay between the flexible and highly interactive arginine side chains and the hydrogen-bonding capability of the serine residue suggests a complex conformational landscape for this compound, with a balance between flexible, extended states and more compact, folded structures stabilized by intramolecular interactions.

Table 1: Key Dihedral Angles Influencing Peptide Conformation

| Dihedral Angle | Description | Atoms Defining the Angle |

| Phi (φ) | Rotation around the N-Cα bond | C'-N-Cα-C' |

| Psi (ψ) | Rotation around the Cα-C' bond | N-Cα-C'-N |

| Omega (ω) | Rotation around the peptide bond (C'-N) | Cα-C'-N-Cα |

| Chi (χ) | Rotation of the amino acid side chains | Varies by amino acid |

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Potential Donors | Potential Acceptors |

| Hydrogen Bond | Arginine guanidinium (B1211019) group, Serine hydroxyl group, Backbone amide (NH) | Serine hydroxyl group, Backbone carbonyl (CO), Arginine guanidinium group |

| Salt Bridge | Arginine guanidinium group (positively charged) | C-terminal carboxylate group (negatively charged) |

Biomolecular Interactions and Recognition Mechanisms of Arginylserylarginine

Interactions with Extracellular Matrix Components

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Peptides like Arginylserylarginine can interact with key ECM components, influencing cellular behavior.

Transmembrane proteoglycans, such as those bearing heparan sulfate (B86663) (HS) chains, are integral to the cell surface and ECM, where they engage with a multitude of ligands. scilit.com The arginine residues in this compound are crucial for its interaction with these molecules. The guanidinium (B1211019) group of arginine can form strong hydrogen bonds and electrostatic interactions with the negatively charged sulfate and carboxylate groups abundant on heparan sulfate chains. nih.govnih.gov This binding is a key feature of many arginine-rich peptides and proteins. nih.gov

The interaction between heparin/heparan sulfate proteoglycans (HSPGs) and various ligands, including growth factors and ECM proteins, is a critical regulatory mechanism in processes like angiogenesis. nih.gov While specific dissociation constants (Kd) for the this compound-heparan sulfate interaction are not extensively documented in the literature, the binding affinities of other heparin-binding molecules provide context. For example, endostatin (B67465) binds to heparin with Kd values in the micromolar range (1-25 µM), whereas angiopoietin like-4 exhibits higher affinity with Kd values from 20 to 376 nM. nih.gov The binding mechanism involves the Arg side chains making contact with the phosphate (B84403) and sulfate groups of the glycosaminoglycans, leading to a stable complex. nih.gov

Cell-substrate adhesion is fundamental for cell migration, proliferation, and differentiation, processes that rely on physical linkages between the cell's cytoskeleton and the ECM. nih.gov This linkage is often mediated by integrin receptors binding to specific motifs, such as Arg-Gly-Asp (RGD), within ECM proteins like fibronectin. nih.gov However, initial, non-specific adhesion can also be mediated by electrostatic interactions.

The cationic nature of this compound allows it to influence cell-substrate adhesion. When used to functionalize material surfaces, the peptide can create a positively charged interface that promotes the initial attachment of cells, whose membranes are typically negatively charged. This interaction can precede and potentially enhance more specific, integrin-mediated adhesion. nih.gov Studies have shown that arginine residues are crucial for mediating adhesion and regulating subsequent cellular responses like focal adhesion formation. nih.gov Even on substrates that are not pre-coated with ECM proteins, cells may secrete their own ECM components, and the presence of surface-bound arginine-rich peptides could help organize these newly secreted molecules to establish a favorable microenvironment for adhesion. researchgate.net

This compound Interactions with Specific Protein Targets

Beyond the ECM, arginine-rich sequences are recognized as specific binding motifs by various intracellular and transmembrane proteins, leading to precise biological outcomes.

Valosin-containing protein (VCP), also known as p97, is an essential AAA-ATPase involved in a vast array of cellular processes, including protein degradation pathways. nih.govwikipedia.org The function of p97 is directed by numerous cofactor proteins, many of which bind to its N-terminal domain via short, linear peptide motifs rich in arginine and/or lysine. nih.govnih.gov

Two such motifs are the VCP-binding motif (VBM) and the VCP-interacting motif (VIM). nih.gov VIMs generally exhibit a stronger binding affinity for the p97 N-domain compared to VBMs. nih.gov A minimal consensus sequence for the VIM has been defined as RX(5)AAX(2)R, which forms an α-helix upon binding to p97. wikipedia.orgresearchgate.net The arginine residues in these motifs are critical for the interaction, inserting into specific pockets on the p97 N-domain surface. While the this compound sequence (RSR) does not match this consensus, its Arg-X-Arg structure is a feature found in many protein-protein interaction sites. The general principle established by VIM and VBM research is that short, arginine-rich sequences can act as specific recognition signals for targeting proteins to the p97 machinery. nih.govresearchgate.net This suggests a potential role for this compound or similar peptides as competitive modulators of p97-cofactor interactions. nih.gov

| Binding Motif | General Characteristics | Consensus Sequence | Binding Affinity to p97/VCP | Reference |

|---|---|---|---|---|

| VCP-interacting motif (VIM) | Forms an α-helix upon binding to the p97 N-domain. Found in cofactors like SVIP. | RX(5)AAX(2)R | Generally stronger than VBMs. | nih.govwikipedia.orgresearchgate.net |

| VCP-binding motif (VBM) | Interacts with the p97 N-domain. Found in cofactors like HRD1. | Not as strictly defined as VIM. | Generally weaker than VIMs. | nih.gov |

The specificity of peptide-protein recognition is determined by a combination of factors including charge, hydrophobicity, and the ability to adopt a specific secondary structure upon binding. For arginine-rich peptides, the primary interaction mechanism involves the guanidinium group of arginine forming a bidentate hydrogen bond with carboxylate groups (in aspartate or glutamate) or interacting with phosphate groups on proteins or lipids. nih.govnih.gov

Allosteric modulation occurs when a molecule binds to a site on a receptor that is distinct from the primary (orthosteric) ligand binding site, causing a conformational change that alters the receptor's activity or its affinity for the orthosteric ligand. nih.govnih.gov Peptides can act as allosteric modulators. nih.gov For instance, a peptide binding to a receptor could stabilize a specific conformation, either enhancing (positive allosteric modulator, PAM) or inhibiting (negative allosteric modulator, NAM) the signaling output upon agonist binding. nih.gov While direct evidence of this compound acting as an allosteric modulator is scarce, its ability to bind to proteins suggests it could theoretically function in this capacity. By interacting with a protein target, it could induce conformational changes that remotely influence the active site or a ligand-binding pocket.

| Arginine-Mediated Interaction | Target Chemical Group | Biological Macromolecule Example | Reference |

|---|---|---|---|

| Electrostatic Attraction / Hydrogen Bonding | Sulfate (SO₄²⁻) | Heparan Sulfate Proteoglycans | nih.gov |

| Electrostatic Attraction / Hydrogen Bonding | Phosphate (PO₄³⁻) | Phospholipids, Phosphorylated Proteins | nih.gov |

| Bidentate Hydrogen Bonding | Carboxylate (COO⁻) | Aspartate/Glutamate residues in proteins | nih.gov |

Modulation of Cellular Receptor-Ligand Binding Pathways by this compound

The binding of a ligand to its cellular receptor is the initiating step for a vast number of signal transduction pathways. nih.govnih.gov This interaction can be finely tuned by the cellular microenvironment, including the presence of co-receptors and modulatory molecules. nih.govfrontiersin.org

This compound can modulate these pathways indirectly. By binding to HSPG co-receptors, the peptide could compete with or facilitate the binding of primary ligands, such as fibroblast growth factor (FGF-2), to the same co-receptors. nih.gov HSPGs are known to act as low-affinity receptors that "present" growth factors to their high-affinity signaling receptors, thereby enhancing signaling. nih.gov A peptide like this compound could interfere with this process, potentially dampening the cellular response. Conversely, in some contexts, the binding of a polycationic molecule might help cluster receptors and co-receptors, potentiating a signaling pathway. The ultimate effect—inhibition or potentiation—would depend on the specific receptor system, the concentration of the peptide, and the cellular context. This modulation is a form of mechanical or structural influence on receptor-ligand interactions at the cell surface, which can alter the lifetime and stability of the receptor-ligand complex. nih.govresearchgate.netuci.edu

Biophysical Characterization of Binding Energetics and Stoichiometry

The biophysical characterization of the binding energetics and stoichiometry of this compound (Arg-Ser-Arg) remains a specialized area of research with limited direct studies on the isolated tripeptide. However, insights can be drawn from investigations into larger peptides that feature the Arg-Ser-Arg motif. These studies utilize techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to elucidate the thermodynamic and kinetic parameters of binding interactions.

One notable study explored the binding of a synthetic peptide, RSG-1.2, which incorporates an arginine-rich motif, to its target, the RRE-IIB RNA stem-loop from HIV-1. nih.gov This research provides a detailed thermodynamic profile of the interaction, offering a valuable proxy for understanding the potential binding behavior of Arg-Ser-Arg-containing molecules.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic characterization of a binding event. biopharmaspec.comresearchgate.net From a single ITC experiment, several key parameters can be determined, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) of the interaction. biopharmaspec.com The Gibbs free energy change (ΔG), which indicates the spontaneity of the binding process, can then be calculated from these values. nih.gov

In the case of the RSG-1.2 peptide binding to RRE-IIB RNA, ITC analysis revealed that the interaction is primarily driven by favorable enthalpic contributions. nih.gov This suggests that the formation of hydrogen bonds and van der Waals interactions between the peptide and the RNA target are the main forces stabilizing the complex. nih.gov The study also determined the stoichiometry of the binding, indicating the number of peptide molecules that bind to a single RNA target. nih.gov

The data derived from the ITC analysis of RSG-1.2 binding to RRE-IIB RNA at 25°C are summarized in the table below. It is important to note that while this peptide contains arginine residues, the data represents the binding of the entire peptide and not solely the Arg-Ser-Arg tripeptide.

Table 1: Thermodynamic Parameters for RSG-1.2 Peptide Binding to RRE-IIB RNA

| Parameter | Value |

|---|---|

| Binding Stoichiometry (n) | 1.1 |

| Association Constant (K_a) | 16.2 x 10⁷ M⁻¹ |

| Gibbs Free Energy (ΔG) | -11.1 ± 0.1 kcal/mol |

| Enthalpy Change (ΔH) | -13.9 ± 0.1 kcal/mol |

| Entropic Contribution (TΔS) | -2.8 ± 0.1 kcal/mol |

Data from reference nih.gov

This detailed thermodynamic profile, although not for the isolated this compound tripeptide, provides valuable insights into the energetic forces that can govern the interactions of peptides containing the Arg-Ser-Arg motif. The strong, enthalpically driven binding observed for RSG-1.2 highlights the significant role that arginine residues can play in molecular recognition processes. nih.gov Further research focusing specifically on the biophysical properties of this compound is needed to fully delineate its binding energetics and stoichiometry.

Mechanistic Investigations of Arginylserylarginine in Cellular Systems in Vitro

Elucidation of Intracellular Signaling Pathways Mediated by Arginylserylarginine

There is no available research that delineates the specific intracellular signaling cascades activated or modulated by this compound. Studies that would identify key downstream effector molecules, phosphorylation events, or second messenger systems following cellular exposure to this tripeptide have not been published. General signaling pathways are well-documented for various ligands and receptors, often involving complex networks of protein kinases and transcription factors that ultimately alter gene expression. nih.govnih.govwikipedia.org However, the specific targets and nature of any signaling initiated by this compound remain unknown.

Role of this compound in Cellular Adhesion Processes

The process of cellular adhesion is fundamental to tissue structure and function, mediated by cell adhesion molecules (CAMs) like integrins and cadherins. nih.gov While peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are well-known to interact with integrins and promote cell adhesion, there is no corresponding body of research for the this compound sequence.

Quantitative Analysis of Cell Adhesion on this compound-Functionalized Surfaces

No studies presenting quantitative data on the adhesion of cells to surfaces functionalized with this compound were found. Such research would typically involve techniques like atomic force microscopy or wash assays to measure the force of attachment or the number of adherent cells, but these have not been applied to this specific tripeptide. youtube.com

Identification of Dual Mechanisms Promoting Cell Adhesion

Research into other peptides, such as those mimicking both RGD and KRSR sequences, has revealed dual mechanisms of cell adhesion involving both integrin-dependent and proteoglycan-mediated interactions. However, no such investigations have been conducted for this compound to determine if it employs similar or novel mechanisms to influence cell attachment.

Influence on Cellular Proliferation and Migration in In Vitro Models

Cellular proliferation and migration are critical processes in development, wound healing, and disease. nih.govnih.govnih.gov In vitro assays such as scratch wound healing assays, transwell migration assays, and cell proliferation assays are standard methods to evaluate the effects of bioactive molecules. mdpi.cominnoprot.comnih.govnews-medical.net A search of the scientific literature did not uncover any studies that have utilized these methods to assess the impact of this compound on the proliferative or migratory capacity of any cell type. While some research indicates that arginine itself can inhibit cancer cell proliferation and migration under certain conditions, these findings cannot be directly extrapolated to the tripeptide. nih.gov

Modulation of Immune Cell Responses in Experimental Models

The metabolism of the amino acid L-arginine is a critical regulator of immune cell function, influencing the activity of macrophages, T-cells, and myeloid-derived suppressor cells. nih.govnih.govnih.govsemanticscholar.org Two key enzymes, arginase and nitric oxide synthase (NOS), compete for L-arginine and produce metabolites that can either enhance or suppress immune responses. exlibrisgroup.com

Impact on L-Arginine Metabolism and Arginase Activity in Immune Cell Regulation

There is no evidence from in vitro studies to suggest how this compound might influence L-arginine metabolism or the activity of arginase within immune cells. It is unknown whether the tripeptide can be cleaved to release free arginine and thereby affect these pathways, or if it has any direct regulatory effect on the enzymes involved. The extensive research on L-arginine's role in immunity does not provide specific insights into the function of this particular peptide sequence. nih.govexlibrisgroup.com

Effects on Lymphocyte Function and Activation State

The tripeptide this compound (Arg-Ser-Arg) is a specific sequence of amino acids whose direct and independent effects on lymphocyte function and activation have not been extensively characterized in dedicated in vitro studies. However, the presence of this and highly similar peptide sequences within larger, immunologically important proteins suggests a potential role in modulating immune responses.

The Arg-Ser-Arg sequence is found within lactotransferrin, a multifunctional protein involved in the innate immune response. uniprot.orghmdb.caabcam.com Lactotransferrin has known antimicrobial and immunomodulatory properties, including the ability to influence cytokine production and interact with immune cells. abcam.com The transferrin-like domain of lactotransferrin, which contains arginine-rich regions, functions as a serine protease, contributing to its antimicrobial activity. hmdb.caabcam.com The presence of the Arg-Ser-Arg motif within such a protein suggests it could be a site for enzymatic cleavage or a recognition site for interactions with other molecules, thereby participating in the broader immunomodulatory functions of lactotransferrin. The positively charged arginine residues can facilitate interactions with negatively charged cell membranes and proteins, a common feature of immunomodulatory peptides. cymitquimica.com

Furthermore, a closely related sequence, Ser-Arg-Ser-Arg-Tyr (SRSRY), is a critical chemotactic sequence found in the urokinase-type plasminogen activator receptor (uPAR). nih.gov This receptor is instrumental in regulating the trafficking of leukocytes. The SRSRY sequence, even as a synthetic peptide, can trigger cell migration in various cell types, including monocytes and macrophages, by interacting with formyl peptide receptors (FPRs). nih.gov Interestingly, the cyclized form of this peptide acts as a potent inhibitor of monocyte migration, indicating that the conformation and context of the sequence are critical to its function. nih.gov This dual capability of a similar peptide sequence—to either promote or inhibit leukocyte migration—highlights the potential for this compound to be involved in the complex regulation of lymphocyte movement and positioning within tissues.

Given that arginine is essential for T-lymphocyte proliferation and function, peptides rich in arginine are of significant interest in immunology. nih.govnih.gov Arginine depletion can impair T-cell activation and proliferation. nih.gov Therefore, it is plausible that this compound could influence local arginine availability or act as a signaling molecule for lymphocytes, though this remains to be demonstrated experimentally.

Table 1: Proteins Containing this compound or Similar Sequences and Their Immunological Functions

| Protein | Sequence Context | Known Immunological Functions | Relevant Cell Types |

| Lactotransferrin | Contains Arg-Ser-Arg sequences. uniprot.orghmdb.ca | Antimicrobial activity, immunomodulation, regulation of iron homeostasis, anti-inflammatory effects. hmdb.caabcam.com | Neutrophils, Macrophages, Lymphocytes |

| Urokinase Receptor (uPAR) | Contains the 88Ser-Arg-Ser-Arg-Tyr92 sequence. nih.gov | Regulates leukocyte trafficking, cell migration, and tissue invasion. nih.gov | Monocytes, Macrophages, Cancer Cells |

Development and Application of Advanced In Vitro Cellular Models for this compound Studies

The investigation of the precise effects of peptides like this compound on lymphocyte function necessitates the use of sophisticated in vitro models that can recapitulate the complex microenvironment of lymphoid tissues. Traditional two-dimensional (2D) cell cultures are often insufficient for capturing the nuanced cell-cell and cell-matrix interactions that govern immune responses.

Advanced three-dimensional (3D) culture systems offer a more physiologically relevant context for studying lymphocyte behavior. These models can be broadly categorized into scaffold-free and scaffold-based systems. Scaffold-free models, such as multicellular spheroids created in ultra-low attachment plates, allow lymphocytes to aggregate and interact in a 3D space, which can be crucial for studying activation and proliferation. nih.gov Scaffold-based systems utilize hydrogels or other biomaterials to mimic the extracellular matrix (ECM) of lymphoid organs, providing structural support and biochemical cues that influence cell behavior.

For studying the specific impact of this compound, several advanced models are particularly applicable:

3D Lymphocyte Culture Models: These models can be used to assess the impact of the peptide on lymphocyte proliferation, differentiation, and cytokine secretion in a setting that better mimics in vivo conditions. For instance, hydrogel-based 3D cultures have been shown to enhance the survival and functional differentiation of B-cells. uniprot.org Such a system would be ideal for determining if this compound influences B-cell maturation or antibody production.

Organoid Co-culture Systems: Patient-derived or stem-cell-derived organoids, which are self-organizing 3D structures that replicate key aspects of an organ's architecture and function, can be co-cultured with immune cells. For example, intestinal organoids co-cultured with intraepithelial lymphocytes (IELs) allow for the study of lymphocyte expansion and motility. This type of model would be invaluable for investigating whether this compound affects lymphocyte infiltration and behavior within a specific tissue context, such as the gut mucosa.

Lymph Node-on-a-Chip Models: Microfluidic devices that recreate the architecture and flow conditions of a lymph node provide a dynamic environment to study immune cell interactions. These models can incorporate different cell types, such as T-cells, B-cells, and stromal cells, to simulate immune processes like the germinal center reaction. nih.gov The application of this compound in such a model could reveal its effects on lymphocyte migration, activation, and interaction with antigen-presenting cells in a highly controlled yet realistic setting.

The use of these advanced in vitro models would facilitate a deeper understanding of the potential immunomodulatory role of this compound, moving beyond the inferred functions from its parent proteins to direct mechanistic insights.

Table 2: Comparison of Advanced In Vitro Models for this compound Studies

| Model Type | Description | Potential Applications for this compound | Advantages |

| 3D Spheroids | Scaffold-free aggregates of lymphocytes cultured in non-adherent plates. nih.gov | Assessing effects on lymphocyte proliferation, activation, and cytokine profiles. | High-throughput screening, simplicity. |

| Hydrogel-Based 3D Cultures | Lymphocytes embedded within a synthetic or natural hydrogel mimicking the ECM. uniprot.org | Studying peptide influence on cell survival, differentiation, and cell-matrix interactions. | Tunable mechanical and biochemical properties. |

| Organoid Co-Cultures | 3D organoids cultured with lymphocytes to study tissue-specific immune responses. | Investigating effects on lymphocyte migration, infiltration, and function within an epithelial context. | High physiological relevance, allows for study of cell-cell interactions in a near-native state. |

| Lymph Node-on-a-Chip | Microfluidic devices that simulate the structure and dynamic environment of a lymph node. nih.gov | Detailed analysis of lymphocyte trafficking, activation, and response to the peptide under flow conditions. | Precise control of microenvironment, potential for real-time imaging. |

Advanced Analytical Methodologies for Arginylserylarginine Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is the cornerstone for separating Arginylserylarginine from impurities, such as synthetic precursors, degradation products, or other related peptides. The high polarity imparted by the two arginine residues and the serine residue makes reversed-phase chromatography a primary choice for analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the purity assessment and quantitative analysis of this compound. researchgate.netmdpi.comtricliniclabs.com These techniques separate compounds based on their differential partitioning between a stationary phase (typically a C18 silica-based column) and a liquid mobile phase. tricliniclabs.com UPLC, which utilizes columns with smaller particle sizes (<2 μm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially shorter analysis times. researchgate.netmdpi.comscripps.edu

For this compound, a gradient elution method is typically employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and retention of the highly polar peptide. Detection is commonly performed using UV spectrophotometry, typically at wavelengths around 210-220 nm, where the peptide bond absorbs light. sielc.com

The primary applications of HPLC/UPLC in this compound research include:

Purity Determination: Assessing the percentage of the main peptide peak relative to all other detected peaks. nih.govnih.gov

Quantitative Analysis: Measuring the exact concentration of this compound in a sample by comparing its peak area to that of a certified reference standard.

Stability Studies: Monitoring the degradation of the peptide over time under various storage conditions.

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

| Parameter | HPLC Conditions | UPLC Conditions |

|---|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm | BEH C18, 1.7 µm particle size, 2.1 x 100 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes | 2% to 50% B over 10 minutes |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 214 nm | UV at 214 nm |

| Injection Vol. | 20 µL | 5 µL |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While chromatography separates components, mass spectrometry (MS) provides definitive structural information by measuring the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with HPLC or UPLC (LC-MS), it becomes a powerful tool for both identifying and quantifying this compound. Electrospray ionization (ESI) is the most common ionization technique for peptides, as it is a soft method that minimizes fragmentation of the parent molecule.

Tandem mass spectrometry (MS/MS) is crucial for unequivocal structural confirmation. youtube.commdpi.com In an MS/MS experiment, the parent ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer. youtube.com The fragmentation pattern, which primarily consists of b- and y-ions from cleavage of the peptide bonds, creates a unique fingerprint that confirms the amino acid sequence. mdpi.com This technique is essential for distinguishing this compound from potential isomers (e.g., Ser-Arg-Arg).

Spectroscopic Characterization Methods for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) and carbon-¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule. organicchemistrydata.org For this compound, NMR can confirm the presence of the specific amino acid residues by identifying their characteristic chemical shifts and coupling patterns. It is a powerful tool for confirming the peptide's constitution and stereochemistry. hmdb.ca

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing molecular vibrations. nih.gov The resulting spectrum reveals the presence of specific functional groups. researchgate.netresearchgate.net For this compound, characteristic absorption bands would be observed for the amide bonds (Amide I and Amide II bands), the hydroxyl group of serine, and the guanidinium (B1211019) groups of the arginine residues. nih.gov

Bioanalytical Approaches for Detection and Quantification in Complex Biological Matrices

Analyzing this compound in biological samples such as plasma, serum, or tissue homogenates presents a significant challenge due to the complexity of the matrix. nih.govresolvemass.ca Bioanalytical methods must be highly selective and sensitive to accurately detect and quantify the peptide at low concentrations. onlinepharmacytech.info

The gold standard for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net This approach combines the superior separation power of UPLC with the high specificity and sensitivity of tandem mass spectrometry. nih.govresearchgate.netnih.gov A typical workflow involves:

Sample Preparation: Extraction of this compound from the biological matrix, often using protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances. nih.gov

LC Separation: Chromatographic separation of the peptide from matrix components using UPLC. nih.gov

MS/MS Detection: Quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard are monitored, providing exceptional selectivity and quantitative accuracy. nih.govresearchgate.net

Method Validation and Quality Control in this compound Analysis

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. wjarr.comnist.gov Method validation demonstrates that the procedure is accurate, precise, and robust for the analysis of this compound. altabrisagroup.comfda.gov Key validation parameters are established by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). fda.gov

Table 2: Key Parameters for Analytical Method Validation of this compound

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). demarcheiso17025.com | Peak purity analysis; no interference at the retention time of the analyte. |

| Accuracy | The closeness of test results to the true value. wjarr.com | Recovery of 98.0% to 102.0% for drug substance. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.com | Repeatability (intra-assay) and intermediate precision (inter-assay) with Relative Standard Deviation (RSD) ≤ 2%. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, mobile phase composition) are slightly varied. |

Quality control (QC) samples are analyzed alongside study samples in routine analysis to ensure the continued validity of the data and the proper performance of the analytical method over time.

Computational and in Silico Approaches in Arginylserylarginine Research

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules over time. mdpi.com This method allows researchers to generate hypotheses about the effects of mutations or modifications on peptide function at an atomic level. mdpi.com For a peptide such as Arginylserylarginine, MD simulations provide a window into its conformational landscape and intrinsic flexibility, which are critical for its biological activity. The process involves generating a starting structure and simulating its motion by numerically solving Newton's equations of motion for the system.

Understanding the dynamics of a peptide is essential because biological functions are often linked to major conformational changes that cannot be understood from a single, static structure. mdpi.com MD simulations can reveal the different shapes (conformations) a peptide can adopt in solution and the likelihood of transitioning between them. These simulations have been effectively used to study peptides similar in composition to this compound. For instance, MD simulations of the tetrapeptide KRSR were used to investigate its adhesion properties and identify its most prevalent conformations. researchgate.net This type of analysis for this compound would involve tracking the trajectory of each atom and analyzing properties like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions.

The insights gained from MD simulations are crucial for understanding how this compound might interact with its biological targets. The simulation can show how the peptide's conformation might change upon binding to a receptor, a process known as induced fit. For example, simulations of the lysine-, arginine-, ornithine-binding protein (LAOBP) revealed that ligand binding induces specific conformational changes, stabilizing a particular state. nih.govnih.gov

Table 1: Key Outputs from Molecular Dynamics Simulations of Peptides

| Parameter | Description | Research Insight |

|---|---|---|

| Conformational Ensemble | The collection of three-dimensional structures the peptide samples over time. | Reveals the flexibility and accessible shapes of this compound. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the peptide's structure during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle (e.g., amino acid residue) from its average position. | Identifies which parts of the this compound peptide are rigid or flexible. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds within the peptide and with solvent molecules. | Provides details on the interactions that stabilize specific conformations. |

| Free Energy Landscape | A plot that maps the conformational space of the peptide against its free energy. | Identifies the most stable (lowest energy) conformations and the energy barriers between them. mdpi.com |

Ligand-Protein Docking and Binding Affinity Prediction for this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein) to form a stable complex. longdom.org The primary goals of docking are to predict the binding mode and to estimate the binding affinity of the complex. This process is fundamental in structure-based drug design and for understanding biological interactions. longdom.orgjscimedcentral.com

The docking process generally consists of two main stages:

Pose Generation : The ligand's conformational space is explored, and a large number of possible binding orientations (poses) within the protein's active site are generated. nih.gov

Scoring : The generated poses are evaluated using a scoring function, which calculates a score intended to approximate the binding free energy. mdpi.com The pose with the best score is predicted as the most likely binding mode. mdpi.comnih.gov

For this compound, docking studies would involve placing the tripeptide into the binding site of a target protein. The scoring function would then evaluate the fit by considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. Recent studies on other tripeptides have successfully used docking to predict interactions with target proteins, demonstrating the utility of this approach. longdom.orgnih.gov However, accurately predicting binding affinity remains a significant challenge. nih.gov The performance of scoring functions can be limited by factors such as the neglect of protein flexibility and the simplified treatment of solvent effects. nih.gov

Table 2: Principles of Ligand-Protein Docking for Peptides

| Step | Objective | Key Considerations for this compound |

|---|---|---|

| 1. Receptor & Ligand Preparation | Prepare 3D structures of the protein target and the peptide ligand. | The initial conformation of this compound is important. Hydrogens are typically added to both molecules. |

| 2. Binding Site Definition | Identify the active or binding site on the protein surface. | This is usually a pocket or groove on the protein where the peptide is expected to bind. |

| 3. Conformational Sampling/Posing | Generate a variety of possible binding poses for the peptide in the active site. | The flexibility of the this compound backbone and side chains must be considered. |

| 4. Scoring and Ranking | Evaluate each pose using a scoring function to estimate binding affinity. | The function scores interactions like hydrogen bonds between the arginine/serine residues and the protein. nih.gov |

| 5. Post-Docking Analysis | Analyze the top-ranked poses to understand key interactions. | Identify specific amino acid residues in the target protein that form critical bonds with this compound. |

De Novo Peptide Structure Prediction Algorithms (e.g., PEP-FOLD)

De novo (from scratch) peptide structure prediction algorithms aim to determine the three-dimensional structure of a peptide using only its amino acid sequence. nih.gov This is particularly useful when experimental structures are unavailable. PEP-FOLD is a prominent online service for the de novo prediction of peptide conformations. nih.govpitt.edu

The PEP-FOLD methodology is based on a two-step process:

It first predicts a structural alphabet (SA) profile from the amino acid sequence. The SA consists of 27 "letters," each representing a specific four-residue fragment conformation. nih.gov

It then assembles these fragments using a greedy algorithm guided by a coarse-grained force field called OPEP (Optimized Potential for Efficient protein structure Prediction). nih.govresearchgate.net

The server performs multiple simulations and clusters the resulting conformations, presenting the most representative models based on energy and population. nih.gov For a benchmark of peptides ranging from 9 to 23 amino acids, PEP-FOLD has been shown to predict structures that are, on average, within 2.6 Å root-mean-square deviation (Cα-RMSD) of the experimental NMR structures. nih.govnih.gov While this compound is a tripeptide and thus shorter than the typical range for PEP-FOLD (which is optimized for peptides of 9-36 amino acids), the principles of using structural libraries and physics-based force fields are central to predicting the structure of smaller peptides as well. nih.govcornell.edu

Table 3: Overview of the PEP-FOLD Prediction Algorithm

| Feature | Description | Relevance |

|---|---|---|

| Input | Amino acid sequence of the peptide. | The sequence "Arg-Ser-Arg" would be the starting point. |

| Core Technology | Hidden Markov Model (HMM) and a 27-letter structural alphabet. nih.gov | Breaks down the peptide into overlapping fragments and predicts their likely local structures. |

| Assembly Engine | Greedy algorithm driven by the OPEP coarse-grained force field. researchgate.net | Assembles the predicted fragments into a complete 3D structure. |

| Output | A set of predicted 3D models (conformations) ranked by energy and cluster size. researchgate.net | Provides the most probable structures for this compound in an aqueous environment. |

| Reported Accuracy | Averages ~2.6-3.0 Å RMSD from experimental structures for peptides in its optimal size range. nih.govcornell.edu | Indicates the expected level of accuracy for the predicted models. |

Quantum Chemical Calculations for Mechanistic Insights and Reactivity Predictions

Quantum chemical (QC) calculations apply the principles of quantum mechanics to study the electronic structure and properties of molecules. nih.gov These methods provide a level of detail unattainable with classical methods like molecular dynamics, allowing for the investigation of chemical reactions, electronic properties, and spectroscopic data.

For a peptide like this compound, QC calculations can offer deep mechanistic insights. For example, Density Functional Theory (DFT), a common QC method, can be used to calculate the electrostatic potential surface of the peptide. mdpi.com This reveals the distribution of positive and negative charges across the molecule, highlighting the highly positive regions of the arginine side chains and the polar nature of the serine hydroxyl group. This information is critical for understanding how the peptide will interact with other molecules, such as protein receptors or RNA. mdpi.com

Furthermore, QC calculations can be used to model reaction mechanisms at the electronic level. nih.gov This could involve studying the protonation states of the arginine and serine residues or investigating the energetic favorability of different hydrogen bonding patterns. While computationally expensive, these methods provide highly accurate predictions of molecular geometries, vibrational frequencies, and reaction energy barriers. nih.govmdpi.com The choice of method and basis set is crucial for obtaining reliable results, with higher-level theories like coupled-cluster (CC) theory offering benchmark accuracy at a significant computational cost. mdpi.com

Future Directions and Emerging Research Avenues for Arginylserylarginine

Design and Synthesis of Novel Arginylserylarginine Analogs with Enhanced Biological Activities

The biological effect of a peptide is intrinsically linked to its structure and stability. A primary future direction for this compound research is the rational design and synthesis of novel analogs with superior performance characteristics, such as enhanced receptor affinity, increased specificity, and greater resistance to enzymatic degradation. nih.govnih.gov

Key strategies in the design of peptide analogs include amino acid substitution, backbone modification, and cyclization. nih.gov For instance, research on the related peptide sequence Ser-Arg-Ser-Arg-Tyr (SRSRY), a chemotactic sequence from the urokinase receptor, has shown that strategic modifications can dramatically alter its function. While the linear SRSRY peptide promotes cell migration by interacting with the formyl peptide receptor type 1 (FPR1), its cyclized form becomes a potent inhibitor of monocyte migration. plos.orgnih.gov This functional reversal underscores the power of conformational constraint through cyclization, which can lock the peptide into a bioactive shape that either enhances or inhibits interaction with a target receptor. plos.org

Future research will likely employ a variety of sophisticated cyclization chemistries beyond traditional disulfide bridges, such as those using perfluoroaryl compounds or click chemistry, to create more stable and potent RSR analogs. nih.gov Furthermore, substituting specific amino acids within the sequence, as demonstrated by the replacement of serine in the SRSRY peptide to modulate receptor activation, provides another powerful tool for fine-tuning biological activity. nih.gov The development of these analogs will be crucial for moving from basic research tools to potential therapeutic leads.

Modern peptide synthesis can be accomplished through methods like Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS), which allow for the precise incorporation of unnatural amino acids and other modifications. numberanalytics.com Emerging technologies, including artificial intelligence and deep learning algorithms, are also set to revolutionize peptide design by predicting the binding affinity and stability of novel sequences, thereby accelerating the discovery of next-generation RSR analogs. escholarship.orgkaist.ac.krmdpi.com

Table 1: Potential Strategies for this compound Analog Design

| Modification Strategy | Description | Anticipated Enhancement | Example/Rationale |

|---|---|---|---|

| Cyclization | Forming a covalent bond between the peptide's termini or side chains to create a ring structure. | Increased stability against proteases, constrained conformation, potentially higher receptor affinity. | Cyclization of the related SRSRY peptide converted it from a migration promoter to a potent inhibitor. plos.org |

| Amino Acid Substitution | Replacing one or more amino acids with natural or unnatural variants (e.g., D-amino acids, Aib). | Altered receptor specificity, increased stability, modified solubility. | Substitution of Ser90 in the SRSRY sequence was shown to inhibit receptor activation. nih.gov |

| Pegylation | Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. | Increased hydrodynamic size, reduced renal clearance, improved serum half-life. | A common strategy to improve the pharmacokinetics of therapeutic peptides. |

| Retro-Inverso Isomerization | Synthesizing the peptide with a reversed sequence order using D-amino acids. | Maintains side-chain topology while being highly resistant to enzymatic degradation. | A known method to produce highly stable peptidomimetics. researchgate.net |

Integration of this compound with Nanomaterial Science and Surface Engineering for Biomedical Research

The functionalization of biomaterials and nanomaterials with bioactive peptides like RSR represents a significant frontier in biomedical engineering. By immobilizing RSR onto a surface, it can act as a potent biochemical cue to direct cellular behavior, such as adhesion, proliferation, and differentiation.

A compelling example is seen with the closely related peptide Lys-Arg-Ser-Arg (KRSR), which is found in bone sialoprotein. mdpi.com Studies have shown that functionalizing biomaterial surfaces with the KRSR sequence selectively enhances the adhesion and spreading of osteogenic cells. mdpi.complos.org This approach is critical for the development of advanced orthopedic implants and scaffolds for bone tissue regeneration that can promote better integration with host tissue.

Future research will expand on this concept by integrating RSR and its analogs with a diverse range of materials:

Nanoparticles: RSR-functionalized nanoparticles (e.g., gold, silica, liposomes) could be designed for targeted drug delivery. The peptide would act as a homing signal, directing the nanoparticle to specific cells or tissues that express corresponding receptors.

Hydrogels: Incorporating RSR into the matrix of hydrogels can create smart biomaterials for tissue engineering and 3D cell culture. The peptide provides specific adhesion sites for cells, mimicking the natural extracellular matrix (ECM). plos.org

Biosensors: Immobilizing RSR on sensor surfaces could be used to detect and quantify RSR-binding proteins or cells, providing a valuable diagnostic tool.

Protective Encapsulation: Inspired by nature, simple tripeptides have been shown to form protective, reversible assemblies that can encapsulate and stabilize delicate biomolecules like proteins. news-medical.net Exploring RSR for similar applications could lead to novel formulations for preserving therapeutic agents.

The synergy between peptide chemistry and material science will enable the creation of sophisticated, bio-interactive systems for a wide array of biomedical applications. nih.gov

Table 2: Biomedical Applications of RSR-Functionalized Materials

| Material/Platform | Method of RSR Integration | Potential Biomedical Application | Scientific Rationale |

|---|---|---|---|